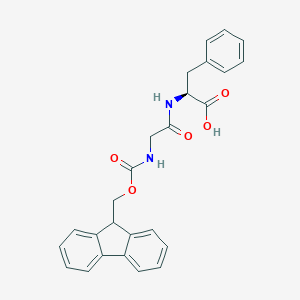

Fmoc-Gly-Phe-OH

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Fmoc-Gly-Phe-OH and related compounds involves multiple steps, including the protection of amino groups with Fmoc and the subsequent coupling of amino acids. For example, the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, an analogue suitable for Fmoc-based SPPS, utilizes a novel chiral Cu(II) complex. This method exemplifies the intricate strategies developed to achieve high stereoselectivity and yield in the synthesis of protected amino acids (Smith et al., 2011).

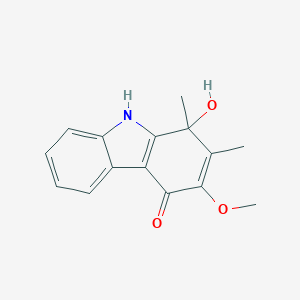

Molecular Structure Analysis

The molecular structure of Fmoc-Gly-Phe-OH is characterized by the Fmoc group attached to the amino terminus, protecting it during peptide chain elongation. Structural studies, such as those involving Fmoc-protected amino acids and their derivatives, reveal the significance of side chain functionalization and the impact of different substituents on molecular self-assembly and interaction patterns (Ryan et al., 2011).

Chemical Reactions and Properties

Fmoc-Gly-Phe-OH participates in typical peptide bond-forming reactions under solid-phase synthesis conditions. The Fmoc group can be removed selectively using a base, such as 20% piperidine in DMF, without affecting the integrity of the peptide bond. This selective deprotection is crucial for stepwise peptide synthesis, as demonstrated in studies exploring the synthesis of glycopeptides and peptide nucleic acid monomers (Otvos et al., 1990; Wojciechowski & Hudson, 2008).

Physical Properties Analysis

The physical properties of Fmoc-Gly-Phe-OH, such as solubility and stability, are influenced by the Fmoc protection group. Fmoc amino acids are generally soluble in organic solvents, which facilitates their use in SPPS. The stability of the Fmoc group under specific conditions ensures the successful synthesis of peptide chains without premature deprotection.

Chemical Properties Analysis

Chemically, Fmoc-Gly-Phe-OH exhibits properties typical of protected amino acids. Its reactivity is largely defined by the Fmoc group's ability to be cleaved under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The compound's chemical behavior is crucial for constructing peptides with high fidelity and complexity (Sharma & Crich, 2011).

Wissenschaftliche Forschungsanwendungen

Fmoc-Gly-Phe-OH derivatives are used in the synthesis of novel semisynthetic insulin analogs, displaying varied binding affinities to insulin receptors (Žáková et al., 2007).

The compound has been involved in protease-catalyzed peptide synthesis, exploring the influence of reaction media and parameters on peptide bond formation (Kuhl et al., 1992).

In the field of material science, Fmoc-Gly-Phe-OH derivatives play a significant role in the self-assembly and hydrogelation of fluorinated derivatives, with applications in creating hydrogel networks (Ryan et al., 2011).

The compound is utilized in the rapid and efficient synthesis of peptides, such as β-casomorphin, demonstrating its efficacy as a coupling agent in peptide bond formation (Babu & Tantry, 2004).

Fmoc-Gly-Phe-OH is integral in the solid-phase synthesis of protected alpha-amino phosphonic acid oligomers, highlighting its utility in creating new types of unnatural peptide oligomers (Ishibashi & Kitamura, 2009).

Its role in forming hydrogels has been explored for stabilizing fluorescent silver nanoclusters, showcasing its potential in nanotechnology applications (Roy & Banerjee, 2011).

Additionally, the compound is used in the synthesis and structure characterization of peptide derivatives, aiding in the development of improved synthetic methods for polypeptides (Zhao Yi-nan & Key, 2013).

Safety And Hazards

Zukünftige Richtungen

The Phe-Phe motif, which includes Fmoc-Gly-Phe-OH, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels. These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNNQAFRFTFE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Phe-OH | |

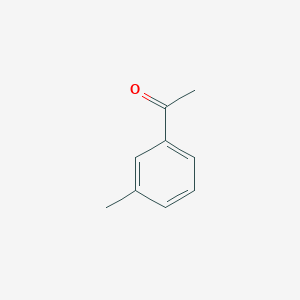

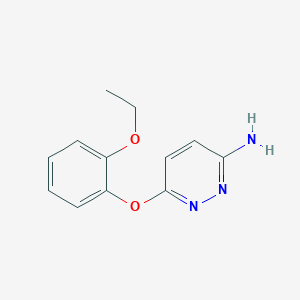

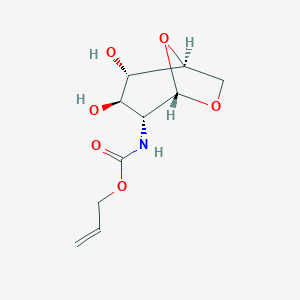

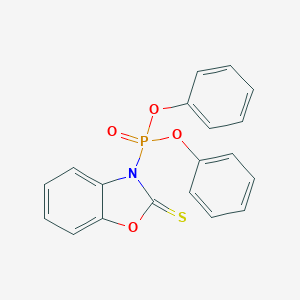

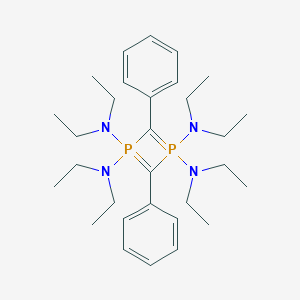

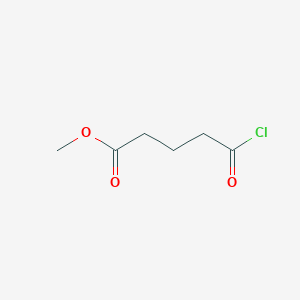

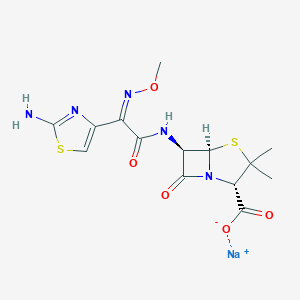

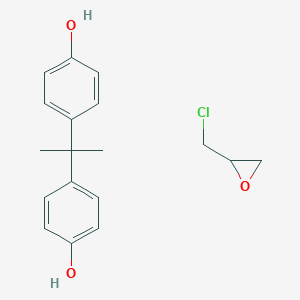

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.